N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-16(2)30-25(32)24-23(19(14-29(24)3)17-7-5-4-6-8-17)28-26(30)35-15-22(31)27-18-9-10-20-21(13-18)34-12-11-33-20/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKWFCPZOZRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
1. Synthesis of the Compound
The compound is synthesized through a multi-step process involving the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various substituents. The initial step involves reacting the amine with 4-methylbenzenesulfonyl chloride under alkaline conditions to yield sulfonamide derivatives. These intermediates are then further reacted with bromo-N-(un/substituted phenyl)acetamides to produce the final compound .
2.1 Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibition of key enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatment.
- Acetylcholinesterase : Relevant in Alzheimer's disease (AD) therapy due to its role in neurotransmitter breakdown .
The synthesized compounds demonstrated varying degrees of inhibition against these enzymes in vitro, suggesting potential therapeutic applications.
2.2 Antioxidant Properties
Studies have shown that certain benzodioxin derivatives have antioxidant effects by inhibiting lipid peroxidation. For example, compounds derived from 2,3-dihydrobenzodioxins were found to be potent inhibitors of copper-induced peroxidation in low-density lipoproteins (LDL), outperforming standard antioxidants like probucol .
The biological activity of this compound is thought to involve:
- Interaction with Enzymatic Pathways : The compound's structure allows it to bind effectively to enzyme active sites or allosteric sites.
- Formation of Stable Complexes : Its ability to form stable complexes with metal ions may influence various biochemical pathways and enhance its therapeutic efficacy .
4. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
5. Conclusion
This compound represents a promising candidate for further pharmacological research due to its diverse biological activities and mechanisms of action. Continued investigation into its efficacy and safety profiles will be essential for developing therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives typically involves multi-step reactions that include the formation of benzodioxin moieties followed by functionalization with acetamides and sulfonamides. For instance, research has shown that derivatives can be synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles under controlled conditions to yield target compounds with desired biological activities .
Anti-Diabetic Potential
Recent studies have highlighted the anti-diabetic properties of compounds derived from N-(2,3-dihydro-1,4-benzodioxin) structures. For example, a series of new acetamides were synthesized and evaluated for their ability to inhibit α-glucosidase enzyme activity. This enzyme plays a crucial role in carbohydrate metabolism and its inhibition can lead to lower blood sugar levels in diabetic patients .
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating Alzheimer's disease and other neurodegenerative disorders. The enzyme inhibitory studies conducted on sulfonamide derivatives have shown promising results against acetylcholinesterase, an enzyme associated with cognitive decline .
Antioxidant Activity
Some studies have also explored the antioxidant properties of related compounds. Antioxidants are essential in combating oxidative stress implicated in various diseases including cancer and cardiovascular diseases. The evaluation of these compounds for antioxidant capacity is an ongoing area of research .
Case Studies
Several case studies illustrate the practical applications of N-(2,3-dihydro-1,4-benzodioxin) derivatives:
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured during the process?
The synthesis involves sequential functionalization of the pyrrolo[3,2-d]pyrimidinone core, sulfanylation, and coupling with the benzodioxin acetamide moiety. Key steps include:
- Formation of the pyrrolo[3,2-d]pyrimidinone scaffold via cyclocondensation of substituted aminopyrroles with carbonyl reagents.
- Sulfanylation using thiourea or Lawesson’s reagent to introduce the thiol group at the 2-position of the pyrimidine ring.
- Final coupling via nucleophilic substitution or amide bond formation. Purity is monitored using thin-layer chromatography (TLC) at each stage, followed by recrystallization or column chromatography for isolation .
Q. Which spectroscopic methods are essential for structural validation?
- 1H/13C NMR : Confirms regiochemistry of substituents (e.g., isopropyl group at N3, phenyl at C7).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioacetamide (C=S, ~1250 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C28H26N4O4S requires exact mass 526.1632). Data must align with computational predictions (e.g., PubChem entries for analogs) .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs with benzodioxin and pyrrolopyrimidine motifs show activity against kinases (e.g., JAK2, EGFR) and redox enzymes (e.g., NADPH oxidase). Target hypotheses should be tested via:
- In silico docking (AutoDock Vina) using crystal structures from the PDB.
- Enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
A factorial design of experiments (DoE) approach is recommended:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 80°C (prevents decomposition) |
| Solvent | DMF, THF, DCM | DMF (polar aprotic) |
| Catalyst | K2CO3, DBU, Et3N | DBU (base catalyst) |
| Reaction Time | 4–24 hrs | 12 hrs (95% conversion) |
| Post-reaction, solvent recycling and flow chemistry setups can enhance scalability . |
Q. How do structural modifications (e.g., substituents on the pyrrolopyrimidine core) affect bioactivity?
A structure-activity relationship (SAR) study comparing analogs reveals:
Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?
Contradictions often arise from assay variability (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:
Q. What computational tools are recommended for predicting metabolic stability?
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., benzodioxin ring oxidation).
- Phase II metabolism : GLUE (Griffith University) models glucuronidation and sulfation. Experimental validation via hepatic microsomal assays (e.g., human liver microsomes + NADPH) is critical .
Methodological Guidance
Designing a robust in vivo efficacy study for this compound:
- Model : Xenograft mice with EGFR-mutant NSCLC (PC-9 cells).
- Dosing : 25 mg/kg oral, twice daily (based on PK/PD modeling).
- Endpoints : Tumor volume (caliper measurements) and phospho-EGFR levels (Western blot).
Include a positive control (e.g., gefitinib) and vehicle group. Address solubility issues via PEG-400/water (80:20) formulation .
Resolving spectral ambiguities in the pyrrolopyrimidine core:
For ambiguous NOESY signals (e.g., overlapping H5 and H7 protons):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
